Cadmium citrate

Description

Systematic Nomenclature and Structural Formula

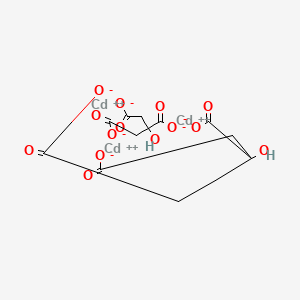

Cadmium citrate is systematically named cadmium(2+);2-hydroxypropane-1,2,3-tricarboxylate according to IUPAC conventions. Its structural formula is C₁₂H₁₀Cd₃O₁₄ , reflecting the coordination of three cadmium cations (Cd²⁺) with two citrate anions (C₆H₅O₇³⁻). The citrate ligand acts as a tridentate binder, coordinating through its central hydroxyl group, one terminal carboxylate, and the central carboxylate group.

The molecular structure features octahedral Cd²⁺ centers linked by citrate bridges, forming extended networks or discrete complexes depending on synthesis conditions. For example, in mononuclear complexes, each Cd²⁺ is bound to one citrate and one water molecule, while trinuclear assemblies involve shared carboxylate groups between multiple Cd²⁺ ions.

Crystallographic Data and Space Group Determinations

This compound exhibits polymorphic crystallographic behavior, with structures determined under varying pH and hydrothermal conditions:

The mononuclear form crystallizes in an orthorhombic system with Cd²⁺ in an eight-coordinate environment, while the trinuclear variant adopts a monoclinic lattice with Cd²⁺ in six-coordinate geometries. Hydrothermal synthesis yields layered frameworks containing helical chains, unique among metal-citrate systems.

Molecular Weight and Stoichiometric Composition Analysis

The molecular weight of this compound is 715.43–721.50 g/mol , depending on hydration state. For the anhydrous form (C₁₂H₁₀Cd₃O₁₄), the stoichiometric composition is:

| Element | Contribution (g/mol) | Percentage Composition |

|---|---|---|

| Cd | 3 × 112.41 = 337.23 | 46.7% |

| C | 12 × 12.01 = 144.12 | 20.0% |

| H | 10 × 1.01 = 10.10 | 1.4% |

| O | 14 × 16.00 = 224.00 | 31.9% |

This composition aligns with elemental analysis data reported for synthetic this compound complexes. Deviations in experimental values (e.g., 721.5 g/mol in hydrated forms) arise from water molecules in the crystal lattice, as seen in compounds like [Cd₃(C₆H₅O₇)₂(H₂O)₅]·H₂O.

Infrared spectroscopy confirms functional groups:

- Broad bands at ~1600 cm⁻¹ (asymmetric COO⁻ stretch).

- Peaks at ~1400 cm⁻¹ (symmetric COO⁻ stretch).

- ~3400 cm⁻¹ (O–H from water or hydroxyl groups).

¹¹³Cd MAS NMR studies corroborate coordination environments, with chemical shifts between −200 to −400 ppm indicative of octahedral Cd²⁺ sites.

Properties

CAS No. |

49707-39-3 |

|---|---|

Molecular Formula |

C12H10Cd3O14 |

Molecular Weight |

715.4 g/mol |

IUPAC Name |

cadmium(2+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Cd/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

ROFFPTKOAWZFNP-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cd+2].[Cd+2].[Cd+2] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cd+2].[Cd+2].[Cd+2] |

Other CAS No. |

49707-39-3 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Environmental Remediation

Heavy Metal Uptake and Phytoremediation

Cadmium citrate plays a significant role in enhancing the uptake of cadmium by plants, which is crucial for phytoremediation strategies aimed at cleaning contaminated soils. Research indicates that citric acid can mitigate cadmium toxicity in plants, promoting growth while facilitating cadmium accumulation in non-root tissues. For instance, a study involving Brassica napus demonstrated that the application of citric acid significantly increased cadmium accumulation in stems and leaves, enhancing bioconcentration factors (BCF) by up to 40% in leaves while reducing root BCF by 10% .

| Plant Species | Cadmium Concentration (mg/kg) | BCF in Leaves (%) | BCF in Roots (%) |

|---|---|---|---|

| Brassica napus | 30 | 40 | 10 |

Biochemical Applications

Metabolic Effects and Mitochondrial Function

This compound has been studied for its effects on cellular metabolism. Low doses of cadmium disrupt mitochondrial function, leading to lipid accumulation in lung tissues. The presence of this compound may enhance the understanding of how cadmium affects metabolic pathways, particularly those involving the citric acid cycle. In a study on mice, exposure to cadmium led to significant alterations in lipid metabolism and mitochondrial energy processes .

| Cadmium Dose (mg/L) | Lipid Accumulation (pg/mg tissue) | Mitochondrial Function Impairment |

|---|---|---|

| 0 | 11 | None |

| 0.2 | Not statistically significant | Mild |

| 2 | 48 | Significant |

Microbial Interactions

Influence on Microbial Decomposition

The interaction between this compound and microbial communities is another area of interest. A study showed that the presence of cadmium ions significantly inhibited the decomposition of citric acid by Klebsiella sp., suggesting that metal-citrate complexes can affect microbial metabolism and organic acid degradation . This finding highlights the importance of understanding how metals influence microbial processes in contaminated environments.

| Metal Complex | Decomposition Rate (%) |

|---|---|

| This compound | 23 |

| Zinc Citrate | 14 |

| Copper Citrate | 5 |

Agricultural Applications

Enhancing Nutrient Uptake

This compound complexes can also influence nutrient dynamics in agricultural systems. Studies have shown that these complexes can enhance the bioavailability of essential nutrients while simultaneously facilitating the uptake of cadmium by plants. This dual role makes this compound a valuable tool for managing nutrient availability in contaminated soils while promoting plant health .

Case Study: Wheat Growth

In a controlled experiment with durum wheat, the application of cadmium-citrate complexes improved zinc uptake significantly compared to other treatments, showcasing their potential for enhancing nutrient absorption under metal stress conditions.

| Treatment | Zinc Uptake (mg/kg) |

|---|---|

| Control | X |

| This compound | Y |

Chemical Reactions Analysis

Table 1: Synthesized Cd(II)-Citrate Complexes

-

Coordination Environment :

-

Citrate binds Cd(II) through its central alcoholic hydroxyl (), one terminal carboxylate (), and the central carboxylate group .

-

The central carboxylate oxygen bridges three Cd(II) ions, forming extended networks in polynuclear complexes .

-

A water molecule completes the octahedral coordination sphere .

-

-

Spectroscopic Validation :

pH-Dependent Speciation

Cadmium citrate exhibits dynamic speciation in aqueous solutions, influenced by pH and citrate concentration :

Table 2: Dominant Cd(II)-Citrate Species vs. pH

| pH Range | Dominant Species | Charge | Coordination Mode |

|---|---|---|---|

| 2.0–3.5 | +1 | Citrate partially protonated | |

| 4.0–5.0 | 0 | Tridentate binding | |

| >5.0 | -1 | Fully deprotonated citrate |

-

Key Observations :

Thermodynamic Stability

Stability constants () and thermodynamic parameters for Cd(II)-citrate complexes were determined via pH titrations :

Table 3: Stability Constants and Thermodynamic Data (25°C)

| Complex | |||

|---|---|---|---|

| 4.78 ± 0.03 | -18.2 ± 1.1 | 45 ± 4 | |

| 7.12 ± 0.05 | -25.6 ± 1.5 | 72 ± 6 |

-

Trends :

Environmental and Biological Implications

-

Bioavailability : Low molecular mass Cd(II)-citrate complexes enhance cadmium uptake in microorganisms and plants, particularly in acidic soils (pH < 6) .

-

Detoxification Mechanisms : Citrate-mediated complexation reduces free Cd ion concentration, potentially mitigating toxicity .

-

Adsorption Behavior : Charged species (e.g., ) exhibit lower adsorption on biosorbents due to electrostatic repulsion, complicating remediation efforts .

Comparison with Similar Compounds

Chelation Efficiency in Environmental Remediation

This compound’s chelation properties are compared to other ligands in Table 1:

Key Findings :

- Tartrate-based agents outperform citrate in removing cadmium from food matrices, likely due to stronger binding affinity .

- In soil remediation, EDTA and citrate show comparable efficiency, but citrate is biodegradable and less environmentally persistent .

- Citrate’s presence inhibits cadmium adsorption onto biosorbents like garlic peel, highlighting competitive ligand effects .

Structural and Spectroscopic Comparisons

Table 2 summarizes key structural parameters of this compound complexes:

Insights :

- Acidic conditions favor polynuclear complexes with bridging ligands, while neutral pH stabilizes mononuclear species .

- ¹¹³Cd MAS NMR studies confirm pH-dependent changes in cadmium’s coordination environment .

Preparation Methods

Direct Aqueous Synthesis from Cadmium Salt and Citric Acid

The most straightforward method involves mixing aqueous solutions of a cadmium salt (commonly cadmium chloride or cadmium nitrate) with citric acid or sodium citrate under controlled pH and temperature conditions.

-

- Prepare a cadmium salt solution (e.g., CdCl_2).

- Prepare a citric acid solution or sodium citrate solution.

- Mix the two solutions at a specific molar ratio, often 1:1 or with slight excess of citrate.

- Adjust pH to acidic or near-neutral values (typically pH 3-5) to favor complex formation.

- Stir the mixture at room temperature or elevated temperatures (up to 80-140°C under hydrothermal conditions).

- Allow the precipitate or crystalline complex to form.

- Isolate by filtration, washing, and drying.

-

- The formation of an octahedral cadmium(II)-citrate complex [Cd(C6H6O7)(H2O)] has been confirmed by X-ray crystallography and ^113Cd MAS NMR spectroscopy, indicating citrate acts as a tridentate ligand coordinating through the central alcoholic moiety and carboxylate groups.

- Hydrothermal synthesis (80-140°C) enhances crystallinity and particle size control, as seen in analogous lanthanide citrate syntheses, suggesting similar benefits for cadmium citrate.

Hydrothermal Synthesis

Hydrothermal methods involve sealing the cadmium and citrate precursors in a Teflon-lined autoclave and heating for extended periods (days) at elevated temperatures (80-140°C).

-

- Produces highly crystalline this compound.

- Allows control over particle size and morphology.

- Promotes formation of specific coordination polymer structures.

-

- Cadmium salt and citric acid mixed in solution.

- Sonication for homogenization.

- Autoclaving for 3-14 days at 80-140°C.

- Resulting crystals analyzed by XRD and FTIR.

Data Table: Crystallite Size of Citrate Complexes (Analogous Lanthanides as Reference)

| Sample | Synthesis Temp (°C) | Mean Crystal Size (nm) Halder-Wagner | Mean Crystal Size (nm) Scherrer |

|---|---|---|---|

| Holmium Citrate (HoCit) | 120 | 67.8 ± 8.0 | 60.3 ± 1.6 |

| Erbium Citrate (ErCit) | 140 | 103.7 ± 4.5 | 109.6 ± 8.4 |

| Lutetium Citrate (LuCit) | 130 | 68.1 ± 4.2 | 71.8 ± 1.5 |

Note: Though this table is for lanthanide citrates, similar hydrothermal conditions apply to this compound synthesis, implying comparable crystallite sizes and structural quality.

pH and Stoichiometry Control

Characterization of this compound Complexes

Summary of Preparation Methods

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Aqueous Mixing | Room temp or mild heating, pH 3-5 | Simple, fast, suitable for solution studies | May yield amorphous or poorly crystalline products |

| Hydrothermal Synthesis | 80-140°C, 3-14 days, sealed vessel | Produces crystalline, well-defined complexes | Longer reaction time, requires autoclave equipment |

| pH and Stoichiometry Control | pH 3-5, Cd:citrate 1:1 or 1:2 | Optimizes complex formation and precipitation | Requires careful pH monitoring |

Additional Notes on Cadmium-Citrate Complex Preparation

- This compound can be formed in situ during environmental remediation processes involving citrate as a chelating agent.

- The presence of citrate impacts cadmium adsorption and mobility due to complex formation.

- Preparation methods must consider the speciation of cadmium in citrate solutions to optimize yield and purity.

Q & A

Q. What are the standard protocols for synthesizing cadmium citrate complexes, and how do pH conditions influence their structural diversity?

this compound complexes are synthesized via pH-controlled aqueous reactions. For example, at acidic pH (2.5–3), trinuclear complexes like [Cd₃(C₆H₅O₇)₂(H₂O)₅] form, while neutral pH (~7) yields mononuclear species such as (NH₄)[Cd(C₆H₅O₇)(H₂O)] . Key steps include:

- Adjusting pH using NaOH, pyridine, or ammonia to stabilize specific coordination modes.

- Characterizing products via X-ray crystallography, FT-IR, and ¹¹³Cd MAS NMR to confirm citrate’s tridentate binding (central alcoholic -OH, terminal/central carboxylates) .

- Monitoring pH-dependent speciation to link structural changes to biological interactions (e.g., toxicity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes, and how do they complement crystallographic data?

- FT-IR : Identifies citrate’s coordination modes (e.g., shifts in carboxylate stretching frequencies at ~1600 cm⁻¹) .

- ¹¹³Cd MAS NMR : Probes Cd(II) coordination environments, distinguishing mononuclear vs. polynuclear species based on chemical shifts .

- X-ray crystallography : Resolves atomic-level structures, revealing citrate’s bridging/chelating roles and hydration states . Combining these methods ensures robust validation of speciation, especially when solution studies conflict with solid-state data .

Advanced Research Questions

Q. How can researchers resolve contradictions between solution speciation studies and crystallographically characterized this compound complexes?

Discrepancies often arise from pH, concentration, or counterion differences. For example:

- Solution studies : Predict mononuclear species at pH >5, but crystallization at pH 3–7 may stabilize polynuclear forms due to kinetic trapping .

- Methodology : Use parallel techniques like NMR (for solution dynamics) and crystallography (for solid-state structures). Cross-validate with computational modeling (e.g., DFT) to reconcile differences .

- Case study : The mononuclear (NH₄)[Cd(C₆H₅O₇)(H₂O)] crystallized at pH 7 aligns with solution predictions, while pH 2.5–3 forms trinuclear clusters not observed in solution .

Q. What experimental strategies can elucidate this compound’s role in plant toxicity, particularly in cadmium translocation mechanisms?

- Hydroponic studies : Expose plants (e.g., lettuce varieties) to this compound at varying pH/purity levels. Measure Cd/Zn/citrate accumulation in roots/shoots via ICP-MS .

- Citrate correlation : Track citrate-Cd co-transport in xylem vessels using isotopic labeling or synchrotron X-ray fluorescence .

- Contradictions : Some studies show citrate enhances Cd mobility, while others note species-dependent effects. Control variables like Zn²⁺ (competes with Cd²⁺) and organic acid exudation .

Q. How should researchers design experiments to assess this compound’s environmental persistence and interactions with coexisting ions (e.g., Zn²⁺, Ca²⁺)?

- Competitive binding assays : Use EDTA or other chelators to quantify Cd-citrate stability constants in the presence of Zn²⁺/Ca²⁺ .

- Soil/water matrices : Simulate environmental conditions by spiking soil with this compound and analyzing bioavailability via sequential extraction (e.g., Tessier method) .

- Data pitfalls : Avoid overlooking anion effects (e.g., Cl⁻ promotes Cd mobility) or microbial citrate degradation, which alters speciation .

Methodological Best Practices

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols?

- Detailed documentation : Specify reagent purity, water source (e.g., deionized vs. distilled), and crystallization kinetics .

- Error reporting : Note deviations like amorphous byproducts or pH drift during synthesis .

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and raw spectra in public repositories .

Ethical and Analytical Considerations

Q. What ethical guidelines apply when publishing this compound research with potential toxicity implications?

- Data transparency : Disclose synthesis hazards (e.g., Cd²⁺ waste disposal) and cytotoxicity assays .

- Authorship standards : Follow ICMJE criteria, ensuring contributions to design, analysis, and drafting are acknowledged .

- Copyright compliance : Cite proprietary methods (e.g., Cambridge English tests) only with permissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.